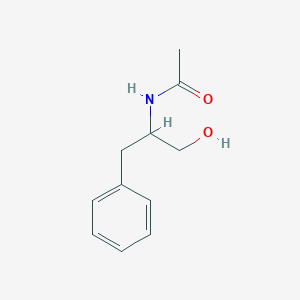

2-Acetamido-3-phenylpropanol

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxy-3-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(14)12-11(8-13)7-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDZNDUPIRUYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Acetamido 3 Phenylpropanol

Conventional Organic Synthesis Pathways of 2-Acetamido-3-phenylpropanol and its Analogs

Stereoselective Synthesis of Enantiomeric Forms

The creation of specific enantiomeric forms of this compound is crucial for its application in pharmaceuticals and other specialized fields. This is accomplished through several stereoselective strategies.

Asymmetric hydrogenation is a powerful technique for producing enantiomerically pure compounds. Chiral catalysts, such as DuPHOS and Noyori's catalysts, are instrumental in this process. mdpi.comresearchgate.net

The DuPHOS family of ligands, when complexed with rhodium, effectively catalyzes the asymmetric hydrogenation of prochiral enamides. sigmaaldrich.com For instance, the rhodium complex of (R,R)-Et-DuPhos has been successfully used in the hydrogenation of methyl (Z)-α-acetamidocinnamate, a precursor to phenylalanine derivatives, with high enantioselectivity. ajchem-b.com These catalysts have demonstrated high efficiency, with substrate-to-catalyst ratios reaching up to 50,000. sigmaaldrich.com

Noyori's ruthenium-based catalysts, often containing a BINAP ligand, are also highly effective for the asymmetric hydrogenation of various functionalized ketones and olefins. nobelprize.orgharvard.edu These catalysts operate through a metal monohydride mechanism and have been used in the industrial synthesis of various chiral compounds. nobelprize.orguclm.es For example, the (S)-BINAP-Ru(II) diacetate complex can hydrogenate α-(acylamino)acrylic acids to yield amino acid derivatives with high enantiomeric excess. nobelprize.org

| Catalyst System | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| DuPHOS-Rh | Prochiral enamides, Enol esters | High activity at low catalyst loadings, Superior enantiocontrol | >95% sigmaaldrich.com |

| Noyori's Ru-BINAP | Functionalized ketones and olefins | Wide substrate scope, High efficiency | Up to >99% harvard.edu |

Asymmetric epoxidation offers another route to chiral amino alcohols like this compound. The Sharpless asymmetric epoxidation is a prominent example, utilizing a titanium tetra(isopropoxide) catalyst, a chiral tartrate ester ligand (like diethyl tartrate, DET), and an oxidizing agent such as tert-butyl hydroperoxide (TBHP). numberanalytics.comwikipedia.orgdalalinstitute.com This method is highly effective for converting primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity, often exceeding 90%. scripps.eduunits.it These epoxy alcohols are versatile intermediates that can be converted into various functionalized molecules, including amino alcohols. wikipedia.orgunits.it

Another notable method is the Jacobsen epoxidation, which employs a chiral manganese-based catalyst. This approach is particularly useful for unactivated alkenes and can produce single enantiomer amino alcohols from the corresponding chiral epoxide through acid or base-catalyzed ring-opening. mdpi.com

Diastereoselective methods are also employed to synthesize specific stereoisomers of amino alcohols. One common strategy involves the diastereoselective reduction of α-amino ketones. acs.orgrsc.org By carefully selecting the reducing agent, it is possible to control the stereochemical outcome. For instance, the reduction of α-amino ketones with zinc borohydride (B1222165) has been shown to produce anti-γ-hydroxy-β-amino alcohols with high diastereoselectivity. researchgate.net Conversely, other reducing agents can favor the formation of the syn diastereomer. nih.gov This control over diastereoselectivity is crucial for accessing all possible stereoisomers of a target molecule. nih.gov

Precursor Transformations (e.g., Dehydrophenylalanine Intermediates)

The synthesis of this compound can also be achieved through the transformation of suitable precursors, with dehydrophenylalanine intermediates being particularly noteworthy. mdpi.comresearchgate.net These intermediates can be prepared through various methods, including the Erlenmeyer-Plöchl reaction between benzaldehydes and N-acetylglycine or the Horner-Wadsworth-Emmons reaction. mdpi.com

Once formed, the dehydrophenylalanine intermediate undergoes selective reduction, often using an asymmetric hydrogenation catalyst like a DuPHOS-Rh complex. mdpi.comresearchgate.net This reduction step is highly efficient and yields the desired chiral amino alcohol building blocks in high enantiomeric excess. mdpi.com Subsequent functional group manipulations can then be performed to arrive at the final this compound product. mdpi.com

Multi-Step Synthesis of Functionalized Derivatives (e.g., 3-oxysubstituted propionamides, 3-amino-2-hydroxy-3-phenylpropane-1-carboxamides)

The synthesis of functionalized derivatives of this compound, such as 3-oxysubstituted propionamides and 3-amino-2-hydroxy-3-phenylpropane-1-carboxamides, often involves multi-step synthetic routes. tandfonline.comresearchgate.netscience.gov

For instance, N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) analogs have been synthesized in a five-step stereospecific sequence starting from D-serine methyl ester. researchgate.netscience.gov This method allows for the incorporation of various alkyl and aryl groups at the 3-oxy position. researchgate.net

Reaction Optimization and Process Development

The development of efficient synthetic routes for this compound often involves the reduction of a corresponding ester precursor. One notable approach has been the use of sodium borohydride (NaBH4) for this reduction, with reaction conditions optimized through the use of micellar catalysis.

In an effort to improve the yield and efficiency of the reduction of the racemic ester precursor of this compound, researchers have investigated the use of cationic micelles. The presence of a cationic micellar surface, such as that provided by cetyltrimethylammonium bromide (CTAB), can facilitate the reduction process. This micellar-assisted reduction has been shown to be an efficient method for producing racemic this compound from its corresponding ester. scribd.com

Further optimization has been explored by modifying the structure of the surfactant used to form the micelles. For instance, the use of a surfactant with a hydroxyl group at its polar head was found to increase the yield to 92%. scribd.com This enhancement is attributed to increased interaction between the borohydride ions and the ester, likely through hydrogen bonding interactions at the micellar surface. scribd.com

A significant development in the synthesis of chiral molecules is the application of asymmetric catalysis. To this end, the reduction of the DL-pair of the ester precursor was conducted in an aqueous chiral micelle. This chiral environment, created using a surfactant containing L-tryptophan as the polar head, induced a notable level of enantioselectivity in the formation of this compound. scribd.com This initial finding highlights the potential of this methodology for the enantioselective synthesis of alcohols. scribd.com

The table below summarizes the findings of the micellar-assisted reduction of the ester precursor to this compound.

Table 1: Micellar-Assisted NaBH4 Reduction of the Ester Precursor of this compound

| Entry | Surfactant | Key Feature | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | CTAB | Standard Cationic Micelle | - | Racemic product isolated |

| 2 | Surfactant IV | Hydroxyl group at polar head | 92 | - |

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The enzymatic synthesis of this compound and the biotransformation of related structures are areas of active research.

Enzyme-Catalyzed Formation of this compound

While specific details on the direct enzyme-catalyzed formation of this compound are not extensively detailed in the provided search results, the broader context of enzymatic reductions and the synthesis of chiral alcohols is well-established. The successful enantioselective synthesis using a chiral micelle points towards the feasibility of using isolated enzymes, such as reductases or lipases, to achieve similar or even higher levels of stereocontrol. These enzymes could potentially catalyze the reduction of a suitable precursor or the resolution of a racemic mixture of this compound.

Biotransformation Pathways of Related Structures

The study of biotransformation pathways of structurally similar compounds provides valuable insights into potential enzymatic routes for the synthesis of this compound. The broader field of asymmetric catalysis for the production of optically pure materials is of significant industrial importance. scribd.com Research in this area often focuses on the use of whole-cell biocatalysts or isolated enzymes to perform stereoselective transformations on a range of substrates. The principles and methodologies developed for the synthesis of other enantiopure products could be adapted for the production of enantiomerically pure this compound.

Role of 2 Acetamido 3 Phenylpropanol and Its Derivatives As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Application in Stereocontrolled Synthesis

The utility of 2-Acetamido-3-phenylpropanol derivatives in controlling the stereochemical outcome of chemical reactions is multifaceted. These compounds can be strategically employed to enhance enantiomeric purity and to direct the formation of specific diastereomers in a variety of carbon-carbon bond-forming reactions.

Chiral Auxiliary Functionality for Enantiomeric Purity Enhancement

The fundamental principle behind using a chiral auxiliary is to convert a prochiral substrate into a diastereomeric intermediate, allowing for a subsequent stereoselective reaction. sigmaaldrich.com The auxiliary, such as a derivative of this compound, imparts its chirality to the substrate, creating a chiral environment that influences the approach of reagents. ucl.ac.uk This directed attack leads to the preferential formation of one diastereomer over the other. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled, releasing the enantiomerically enriched product. sigmaaldrich.com The effectiveness of this process is often determined by preparing derivatives, such as Mosher amides or esters, to confirm the optical purity, with techniques like 19F-NMR indicating high enantiomeric excess (ee), often exceeding 98%. mdpi.com

Diastereoselective Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for forming carbon-carbon bonds. ucl.ac.ukyoutube.com When a chiral auxiliary is incorporated into the substrate, this reaction can be rendered highly diastereoselective. For instance, the use of Evans-type auxiliaries, which share structural similarities with derivatives of amino alcohols, in the presence of a Lewis acid catalyst like iron(III) chloride, can direct the addition of Grignard reagents to achieve high diastereoselectivity, with diastereomeric excesses (de) up to 98%. sioc-journal.cn The steric hindrance of the incoming nucleophile is a key factor influencing the stereochemical outcome. sioc-journal.cn The auxiliary effectively shields one face of the enone, forcing the nucleophile to attack from the less hindered face, thus controlling the formation of the new stereocenters. youtube.com

Asymmetric Addition Reactions (e.g., Dialkylzinc to Aldehydes)

The addition of organometallic reagents, such as dialkylzinc compounds, to aldehydes is a fundamental method for synthesizing chiral secondary alcohols. wikipedia.org Chiral ligands derived from amino alcohols, including derivatives of this compound, are highly effective in catalyzing these reactions with high enantioselectivity. nih.govcore.ac.uk These ligands coordinate to the metal center, creating a chiral environment that dictates the facial selectivity of the aldehyde. wikipedia.org For example, novel chiral bidentate 1,3-aminophenols have demonstrated excellent results as promoters for the addition of diethylzinc (B1219324) to aldehydes, with the enantioselectivity being strongly influenced by the presence of bulky groups on the chiral ligand. core.ac.uk Research has shown that even with low catalyst loadings, high enantiomeric excesses of up to 99% can be achieved for both aromatic and aliphatic aldehydes. wikipedia.org

| Ligand Type | Aldehyde Type | Enantiomeric Excess (ee) | Reference |

| Chiral 1,3-Aminophenols | Aromatic | Up to 99% | core.ac.uk |

| Chiral 1,3-Aminophenols | Aliphatic | Up to 95% | core.ac.uk |

| TADDOLs | Aromatic & Aliphatic | Up to 99% | wikipedia.org |

| Azetidine Alcohols | Aromatic | 94-100% | wikipedia.org |

Cyclopropanation and Allylation Reactions

Cyclopropane (B1198618) rings are important structural motifs in many biologically active molecules. Asymmetric cyclopropanation reactions, often catalyzed by transition metals, can be controlled by chiral ligands. researchgate.netcas.cz While specific examples directly employing this compound are not prevalent in the provided context, the principles of using chiral ligands to induce stereoselectivity are directly applicable. The chiral ligand modulates the properties of the metal catalyst, which in turn directs the stereochemical outcome of the cyclopropane formation. researchgate.net

Similarly, the allylation of carbonyl compounds is a valuable method for carbon-carbon bond formation. rsc.org The use of chiral auxiliaries or ligands can control the stereochemistry of the newly formed stereocenter. For instance, in the allylation of β-keto acetals, the choice of Lewis acid can influence the chemoselectivity of the reaction. rsc.org

Diels-Alder and Hetero Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. The use of chiral auxiliaries attached to the dienophile is a well-established method for achieving high diastereoselectivity. sfu.caharvard.edu For example, N-acyloxazolidinones, which are structurally related to the title compound, have been shown to be highly effective dienophiles in Lewis acid-promoted Diels-Alder reactions, affording high yields and diastereoselectivities. harvard.edu The auxiliary is believed to form a chelated complex with the Lewis acid, which orients the dienophile for a facial-selective attack by the diene. harvard.edu

In hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, chiral ligands can also be employed to induce enantioselectivity. sfu.ca For instance, a chromium(III)-complex of a tridentate Schiff base derived from a chiral amino alcohol was found to catalyze the hetero-Diels-Alder reaction between a diene and an aldehyde with good yield and moderate enantioselectivity. sfu.ca

Design and Evaluation of Chiral Ligands for Metal-Catalyzed Asymmetric Transformations

The design of effective chiral ligands is a central theme in asymmetric catalysis. nih.govnih.gov For a long time, C2-symmetric ligands were predominant. nih.gov However, more recently, nonsymmetrical ligands, such as P,N-ligands, have gained prominence, often outperforming their symmetrical counterparts in various metal-catalyzed reactions. nih.govnih.gov

Derivatives of this compound can serve as valuable scaffolds for the synthesis of new chiral ligands. The amino and alcohol functionalities provide two points for coordination with a metal center, and the phenyl group can be modified to tune the steric and electronic properties of the ligand. The evaluation of new ligands often involves screening them in a range of well-established asymmetric reactions, such as the addition of diethylzinc to aldehydes or palladium-catalyzed cycloadditions. chemrxiv.org For example, newly designed chiral phosphoramidite (B1245037) ligands have been evaluated in Pd-catalyzed [4+2] cycloadditions, demonstrating the importance of the ligand structure in achieving high yields and enantioselectivities. chemrxiv.org The systematic modification of the ligand structure, guided by mechanistic understanding and empirical screening, is crucial for the development of highly effective catalysts for asymmetric transformations. nih.gov

| Reaction Type | Ligand/Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| Diethylzinc addition to aldehydes | Chiral biphenyldiols | - | - | chemrxiv.org |

| Pd-catalyzed [4+2] cycloaddition | Chiral phosphoramidite ligands | 92% | 92% | chemrxiv.org |

| Chiral phosphoric acid-catalyzed synthesis | SPINOL-based chiral phosphoric acid | 19% | 93% | chemrxiv.org |

| Chiral phosphoric acid-catalyzed synthesis | Novel chiral phosphoric acids | 26% | 98% | chemrxiv.org |

Bidentate and Tridentate Schiff Base Ligands

Schiff bases are formed through the condensation of a primary amine with a carbonyl compound. researchgate.net Derivatives of this compound, specifically its parent amino alcohol (2-amino-3-phenylpropanol or phenylalaninol), are commonly used to synthesize chiral Schiff base ligands. The reaction of phenylalaninol with salicylaldehyde (B1680747) or its substituted derivatives yields ligands that can coordinate with metal centers.

Depending on the structure of the aldehyde and the reaction conditions, these ligands can act as bidentate or tridentate coordinators. researchgate.netmdpi.com Typically, the ligand coordinates to a metal ion through the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. mdpi.com In tridentate coordination, an additional donor atom, often from a substituent on the salicylaldehyde ring or from the ligand backbone, participates in binding the metal ion. researchgate.net These multidentate Schiff base ligands form stable complexes with various transition metals, including vanadium, copper, and titanium, creating a defined chiral environment around the metal center that is essential for asymmetric catalysis. cjcatal.commdpi.comucc.ie

Metal-Catalyzed Asymmetric Sulfoxidation

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a significant transformation in organic synthesis, as chiral sulfoxides are important intermediates in the preparation of biologically active compounds. Metal complexes incorporating chiral Schiff base ligands derived from amino alcohols have been successfully employed as catalysts for this reaction.

Vanadium and titanium complexes featuring Schiff base ligands derived from phenylalaninol have been investigated as catalysts for asymmetric sulfoxidation, typically using hydrogen peroxide as the oxidant. cjcatal.comucc.ie Research has shown that these catalysts can facilitate the conversion of various aryl methyl sulfides to their corresponding sulfoxides with moderate to high enantioselectivity.

However, studies comparing Schiff base ligands derived from different amino alcohols have indicated that the steric and electronic properties of the amino alcohol backbone are crucial for achieving high enantiomeric excess (ee). For instance, in one study using a VO(acac)₂/Schiff base system, ligands derived from (S)-valinol provided higher enantioselectivity compared to those derived from (S)-phenylalaninol for the oxidation of aryl methyl sulfides. cjcatal.com Similarly, a dicopper complex with a ligand built from L-phenylalanine showed only modest enantioselectivity (12% ee) in the oxidation of thioanisole. mdpi.com Another report on a titanium-mediated system using an amino alcohol-derived Schiff base ligand achieved 60% ee for benzyl (B1604629) phenyl sulfoxide (B87167). ucc.ie

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| VO(acac)₂ / Phenylalaninol-Schiff Base | Aryl Methyl Sulfides | Aryl Methyl Sulfoxides | Moderate | cjcatal.com |

| Dicopper Complex / L-Phenylalanine Derivative | Thioanisole | Thioanisole Oxide | 12% | mdpi.com |

| Titanium / Amino Alcohol-Schiff Base | Benzyl Phenyl Sulfide | Benzyl Phenyl Sulfoxide | 60% | ucc.ie |

Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other unreacted. rsc.org This technique is particularly valuable for producing optically pure alcohols, which are versatile chiral building blocks in synthesis. chemrxiv.org

The development of non-enzymatic catalysts for the kinetic resolution of racemic alcohols, often via enantioselective acylation, is an area of significant research interest. chemrxiv.org Chiral ligands derived from amino acids and their corresponding alcohols are attractive candidates for developing such catalysts. Derivatives of this compound have been synthesized and evaluated as ligands in the metal-catalyzed kinetic resolution of racemic secondary alcohols. While the principle has been demonstrated, specific performance data for these particular ligands in alcohol resolution is not extensively detailed in the literature, which often focuses on more established catalytic systems. The general approach involves an acyl-transfer reaction where the chiral catalyst selectively acylates one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched alcohol. brandeis.edu

Chemical Reactivity and Derivatization Studies of 2 Acetamido 3 Phenylpropanol Scaffold

General Reaction Pathways and Chemical Transformations of 2-Acetamido-3-phenylpropanol

The this compound framework can undergo several general reaction pathways. The hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid. jst.go.jp The acetamido group can be hydrolyzed (deacetylated) to reveal a primary amine, which can then be subjected to a wide range of functionalization reactions. researchgate.netmdpi.com Furthermore, the entire scaffold can be used as a chiral precursor for the synthesis of more complex molecules, leveraging its inherent stereochemistry.

Key reaction pathways include:

Oxidation: The primary alcohol can be oxidized to form 2-acetamido-3-phenylpropanal. nih.gov

Deacetylation: Removal of the acetyl group to yield 2-amino-3-phenylpropanol. mdpi.com

Esterification/Etherification: The hydroxyl group can be converted into esters or ethers.

N-Alkylation/N-Arylation: The nitrogen of the acetamido group can be further substituted, though this is less common than deacetylation followed by N-functionalization.

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

The ability to modify the this compound scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery. By systematically altering the functional groups at various positions, chemists can probe the interactions of the molecule with biological targets and optimize its pharmacological properties.

For instance, in the development of anticonvulsant agents, analogs of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) have been synthesized. science.gov SAR studies revealed that small, non-polar, and non-bulky substituents at the 3-oxy position led to compounds with significant seizure protection. science.gov Similarly, modifications at the 4'-N'-benzylamide site of related compounds have been shown to enhance anticonvulsant activity. science.gov The introduction of different substituents on the phenyl ring can also modulate the biological activity of resulting compounds. psu.edu

| Modification Site | Introduced Functional Groups | Impact on Activity (Example) |

| 3-Oxy position | Alkyl (methyl, primary, secondary, tertiary), Aryl | Small, non-polar groups maintained or improved anticonvulsant activity. science.gov |

| Phenyl ring | Halogens (e.g., F, Cl), Alkoxy groups | Can modulate receptor binding affinity and selectivity. psu.edu |

| Amino group (post-deacetylation) | Various amides, sulfonamides, etc. | Can influence interactions with biological targets. |

Formation of Complex Molecular Architectures (e.g., Thiazolines, Phthalocyanines)

The this compound scaffold can serve as a starting material for the synthesis of more complex heterocyclic structures like thiazolines. Thiazolines are important structural motifs found in numerous biologically active natural products and pharmaceuticals. rsc.org The synthesis of thiazolines can be achieved through the reaction of cysteine derivatives (which can be conceptually related to amino alcohols) with nitriles or other reagents. scielo.br For example, a common method involves the condensation of a cysteine derivative with a nitrile, followed by cyclization. scielo.br While direct conversion from this compound is not explicitly detailed, its amino alcohol moiety is a key precursor to structures that can lead to thiazoline (B8809763) formation.

The formation of phthalocyanines, large macrocyclic compounds, from this compound derivatives is less commonly reported and would likely involve significant synthetic transformations to generate the necessary precursors, such as phthalonitriles or their equivalents, which would then undergo tetramerization.

Derivatization to Mosher Esters for Stereochemical Analysis

To determine the enantiomeric excess (ee) and absolute configuration of chiral alcohols like this compound and its derivatives, they can be converted into diastereomeric Mosher esters. mdpi.comresearchgate.netresearchgate.net This is achieved by reacting the alcohol with a chiral derivatizing agent, typically (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its acid chloride. youtube.comumn.edu

The resulting diastereomeric esters can be distinguished and quantified using NMR spectroscopy (¹H, ¹⁹F) or chromatography (HPLC). researchgate.netyoutube.com The differences in the chemical shifts of the protons or fluorine atoms in the vicinity of the newly formed chiral center allow for the determination of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original alcohol. youtube.comlibretexts.org The predictable shielding/deshielding effects of the phenyl group in the Mosher ester also allow for the assignment of the absolute stereochemistry of the alcohol. libretexts.org

| Derivatizing Agent | Analytical Method | Information Obtained |

| (R)-Mosher's acid (MTPA) | ¹H NMR, ¹⁹F NMR, HPLC | Enantiomeric excess, Absolute configuration mdpi.comresearchgate.net |

| (S)-Mosher's acid (MTPA) | ¹H NMR, ¹⁹F NMR, HPLC | Enantiomeric excess, Absolute configuration mdpi.comresearchgate.net |

Deacetylation Reactions

The removal of the acetyl group from the this compound scaffold is a key transformation to unmask the primary amine functionality. This deacetylation allows for further derivatization at the nitrogen atom.

Common methods for deacetylation include:

Acid Hydrolysis: Refluxing with strong acids like hydrochloric acid (HCl) is a common method. researchgate.net For instance, 6N HCl can be used to hydrolyze the amide bond. researchgate.net

Basic Hydrolysis: Treatment with a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a protic solvent like methanol (B129727) or ethanol (B145695) can also effect deacetylation. mdpi.comgoogle.com For example, refluxing in a mixture of methanol and 2M sodium hydroxide has been used. mdpi.com

Enzymatic Hydrolysis: Acylases can be employed for mild and selective deacetylation under neutral conditions. researchgate.net

Oxidation Reactions for Aldehyde Formation

The primary alcohol group of this compound and its derivatives can be oxidized to form the corresponding aldehyde, 2-acetamido-3-phenylpropanal. This transformation is a crucial step in many synthetic pathways, as aldehydes are versatile intermediates for C-C bond formation and other reactions.

Several reagents and methods can be employed for this oxidation:

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions. orgsyn.org

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes.

TEMPO-mediated Oxidation: The use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant (e.g., sodium hypochlorite, bleach) is a popular and selective method. jst.go.jpchemspider.com A catalytic system involving an oxoammonium salt, derived from a TEMPO derivative, can also be used. chemspider.com

Pyridinium Chlorochromate (PCC): PCC is a classic reagent for the oxidation of primary alcohols to aldehydes. nih.gov

The selection of the oxidizing agent is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups in the molecule.

| Oxidation Reagent/System | Typical Conditions | Key Features |

| Swern Oxidation | DMSO, oxalyl chloride, Et₃N, low temp. | Mild, avoids over-oxidation. orgsyn.org |

| Dess-Martin Periodinane | CH₂Cl₂ | Mild, high yields. |

| TEMPO/NaOCl | CH₂Cl₂, NaOCl | Catalytic, selective for primary alcohols. chemspider.com |

| PCC | CH₂Cl₂, SiO₂ | Classic method, effective for aldehyde formation. nih.gov |

Coupling Reactions (e.g., Suzuki-Miyaura)

While the this compound scaffold itself does not directly participate in Suzuki-Miyaura coupling, its derivatives can be functionalized to do so. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.

To utilize this reaction, the phenyl ring of the scaffold would first need to be halogenated (e.g., brominated or iodinated) or converted to a triflate. This functionalized derivative can then be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents. This strategy is widely used in medicinal chemistry to generate libraries of analogs for SAR studies. For example, a Heck reaction, which is another palladium-catalyzed C-C bond-forming reaction, has been used with aryl iodides and an acrylate (B77674) to produce amidoacrylate intermediates that can then be converted to derivatives of 2-amino-3-phenylpropanol. researchgate.net This demonstrates the utility of such coupling strategies in building complexity around this scaffold.

Computational Chemistry and Theoretical Modeling of 2 Acetamido 3 Phenylpropanol and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-Acetamido-3-phenylpropanol to predict a variety of properties from the ground state electron density.

DFT calculations are instrumental in analyzing the electronic properties of this compound. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive.

For acetamide derivatives, DFT studies have shown that the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify regions that are prone to electrophilic or nucleophilic attack. tandfonline.com In a typical analysis of a molecule like this compound, the oxygen atom of the carbonyl group and the hydroxyl group would be expected to show negative electrostatic potential, indicating regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis, another component of electronic structure studies, provides insights into charge transfer and intramolecular interactions. For acetamide-containing compounds, NBO analysis has been used to quantify the nature of bonding and the delocalization of electron density, which influences the molecule's stability and reactivity. nih.gov

Table 1: Illustrative Electronic Properties from DFT Analysis of an Analogous Compound

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: The values in this table are representative examples based on DFT studies of similar organic molecules and are for illustrative purposes only.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. These calculations help in the assignment of experimental IR spectral bands to specific molecular vibrations, such as the characteristic C=O stretching of the amide group, N-H stretching, and O-H stretching. semanticscholar.org While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to excellent agreement. nih.gov For this compound, DFT would be used to predict the vibrational modes associated with its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical calculations are valuable for assigning signals in experimental NMR spectra and can help in the structural elucidation of novel analogs. nih.gov The predicted chemical shifts are typically compared to an internal standard, such as Tetramethylsilane (TMS), to align with experimental practice.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in Acetamide-like Molecules

| Vibrational Mode | Typical Experimental Range (cm-1) | Typical DFT Calculated Range (cm-1, Scaled) |

| O-H Stretch (Alcohol) | 3200 - 3600 | 3250 - 3650 |

| N-H Stretch (Amide) | 3100 - 3500 | 3150 - 3550 |

| C=O Stretch (Amide I) | 1630 - 1695 | 1640 - 1700 |

| N-H Bend (Amide II) | 1510 - 1570 | 1520 - 1580 |

Note: This table presents typical ranges and illustrates the general agreement between experimental and scaled DFT-calculated frequencies.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. escholarship.org It is extensively used to understand how a ligand, such as this compound or its analogs, might interact with a biological target, typically a protein receptor or an enzyme.

The primary goal of molecular docking is to predict the binding pose or conformation of a ligand within the active site of a protein. escholarship.org The process involves sampling a large number of possible orientations and conformations of the ligand and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

For analogs of this compound, docking studies could be performed against various potential protein targets. For instance, studies on similar beta-phenylalanine derivatives have explored their binding to enzymes like dipeptidyl peptidase IV. nih.gov The predicted binding modes would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The amide and hydroxyl groups of this compound are potent hydrogen bond donors and acceptors, likely forming critical interactions with polar residues in a protein's active site. researchgate.networldscientific.com

Hydrophobic Interactions: The phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket.

Beyond predicting a static binding pose, docking studies help in elucidating the mechanism of receptor binding. By analyzing the top-ranked docking poses, researchers can identify the specific amino acid residues that are crucial for anchoring the ligand in the active site. nih.gov This information is vital for understanding structure-activity relationships (SAR) and for designing new analogs with improved potency or selectivity. nih.gov For example, if a docking study reveals a critical hydrogen bond between the ligand's hydroxyl group and an Aspartate residue in the receptor, medicinal chemists could design analogs that optimize this interaction.

Table 3: Hypothetical Docking Results for a this compound Analog against a Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp 145 | Hydrogen Bond (with Amide N-H) | 2.9 |

| Glu 98 | Hydrogen Bond (with Hydroxyl O-H) | 2.7 |

| Phe 80 | π-π Stacking (with Phenyl ring) | 3.5 |

| Val 35 | Hydrophobic Interaction | 3.9 |

| Leu 132 | Hydrophobic Interaction | 4.1 |

Note: This table is a representative example of the type of data generated from a molecular docking study and is for illustrative purposes.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govntu.edu.sg MD simulations are used to assess the stability of docking poses, explore conformational changes, and calculate binding free energies. researcher.lifenottingham.ac.uk

An MD simulation begins with the coordinates of the docked ligand-protein complex. The system is solvated in a box of water molecules and ions to mimic physiological conditions. The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to predict the positions and velocities of the atoms over a series of small time steps. ntu.edu.sg

By analyzing the trajectory of an MD simulation, which can span from nanoseconds to microseconds, several key insights can be gained: nih.gov

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the predicted pose. acs.org

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be involved in ligand binding or allosteric regulation.

Interaction Analysis: The persistence of specific interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to determine their importance for stable binding. acs.org

Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.

MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the explicit effects of the solvent. nih.govfiocruz.brbohrium.com

Conformational Analysis in Solution

The three-dimensional structure of a molecule is not static but exists as an ensemble of interconverting conformers, particularly in solution. The biological activity of this compound is contingent on the specific conformation it adopts to interact with its biological target. Computational methods are essential for identifying the most stable conformers and understanding the energetic landscape of the molecule.

Detailed computational studies on the closely related analog, N-Acetyl-Phenylalanine-NH2 (NAPA), offer significant insights into the likely conformational preferences of this compound. Using ab initio methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), researchers have identified several low-energy conformers. nih.gov The primary conformers are characterized by the backbone dihedral angles (Φ, Ψ) and are often stabilized by intramolecular hydrogen bonds.

Key identified conformers for NAPA, which are expected to be similar for this compound, include the βLanti, γLgauche+, and γLgauche- structures. nih.gov These conformations are stabilized by specific intramolecular interactions. For instance, the γL conformers are characterized by a C=O[i-1] ← HN[i+1] hydrogen bond. nih.gov The relative energies, corrected for zero-point vibrational energy (ZPE), determine the population of each conformer in a given environment.

Table 1: Calculated Relative Energies of N-Acetyl-Phenylalanine-NH2 (NAPA) Conformers Data adapted from studies on a close structural analog and are illustrative for this compound.

| Conformer | Relative Energy (kcal/mol) at BLYP/6-311G(df,p) | Relative Energy (kcal/mol) at B3LYP/6-31+G(d) |

| γLgauche+ | 0.00 | 0.00 |

| βLanti | 0.14 | 0.67 |

| γLgauche- | 0.26 | 0.57 |

Source: Adapted from computational studies on N-Acetyl-Phenylalanine-NH2. nih.gov

These computational findings suggest that multiple conformations of this compound and its analogs coexist in solution, with very small energy differences between them. The specific solvent environment can further influence the conformational equilibrium, highlighting the importance of including solvent effects in theoretical calculations. acs.org

Dynamics of Ligand-Receptor Interactions

Understanding how a ligand like this compound binds to its receptor is crucial for explaining its biological effect. While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-receptor complex and the key interactions over time. mdpi.comresearchgate.net

MD simulations treat atoms and bonds as a system of interacting particles, calculating their motion over time by integrating Newton's laws of motion. mdpi.com This methodology allows for the exploration of the conformational changes in both the ligand and the receptor upon binding, providing a more realistic representation of the biological system. nih.gov

For an analog of this compound, a typical MD simulation workflow would involve:

System Setup: The initial ligand-receptor complex, often obtained from docking, is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and the pressure is adjusted while restraining the protein and ligand. This is followed by a period of unrestrained equilibration.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.

Analysis of the MD trajectory can reveal critical information, including the stability of the complex (via Root Mean Square Deviation, RMSD), the flexibility of different regions of the protein (via Root Mean Square Fluctuation, RMSF), and the persistent hydrogen bonds or hydrophobic interactions that stabilize the ligand in the binding pocket. researchgate.net These simulations can elucidate the mechanism of action and guide the design of analogs with improved binding affinity and residence time. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Chemotype Discovery

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential 3D arrangement of chemical features necessary for biological activity. researchgate.netdovepress.com A pharmacophore model for this compound analogs would define the spatial arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).

This model can be generated in two primary ways:

Ligand-Based: If a set of active analogs is known, their structures and conformations can be overlaid to identify common chemical features.

Structure-Based: If the 3D structure of the biological target is available, the key interaction points within the binding site can be used to define the pharmacophore features. dovepress.com

Table 2: Hypothetical Pharmacophore Features for this compound

| Feature Type | Corresponding Moiety in this compound |

| Aromatic Ring (AR) | Phenyl group |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group, Amide (N-H) group |

| Hydrogen Bond Acceptor (HBA) | Carbonyl (C=O) group, Hydroxyl (-OH) group |

| Hydrophobic (HY) | Phenyl group, Methyl group |

Once a robust pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel molecules that match the required features. nih.govmdpi.com This process, known as virtual screening, allows for the rapid and cost-effective identification of diverse chemical scaffolds (chemotypes) that are likely to possess the desired biological activity. nih.govnih.gov Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR study would aim to understand how modifications to its chemical structure affect its potency.

The process involves several key steps:

Dataset Preparation: A series of analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., steric fields from CoMFA/CoMSIA, molecular shape indices). nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

A validated QSAR model can be highly valuable. It provides a quantitative understanding of the SAR, indicating which chemical properties are favorable or unfavorable for activity. nih.gov For instance, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances activity, while steric bulk in another region is detrimental. This information provides clear, actionable guidance for the design of new, more potent analogs of this compound.

Biological Activities and Molecular Mechanisms of 2 Acetamido 3 Phenylpropanol Derivatives Excluding Clinical Data

Modulation of Signaling Pathways

Derivatives of 2-Acetamido-3-phenylpropanol have been investigated for their ability to modulate intracellular signaling pathways, which are critical for cell survival, proliferation, and differentiation. Key pathways influenced by these compounds include the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.

The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in various physiological functions within neurons, such as proliferation and survival. The PI3K/Akt pathway is another crucial route for promoting cell survival. Studies have indicated that dual inhibition of the PI3K/AKT and MEK/ERK pathways can lead to synergistic effects in reducing cell viability in certain pathological conditions. cornell.edu This is often achieved by inducing apoptosis and causing cell cycle arrest. cornell.edu While direct studies on this compound derivatives are emerging, related phenolic compounds have been shown to promote neuronal survival and neurite outgrowth through the activation of these very pathways. For instance, some polyphenolic compounds protect neuronal-like cells from apoptosis by activating ERK1/2. researchgate.netresearchgate.net The modulation of these pathways suggests a potential mechanism by which this compound derivatives could exert their biological effects at a cellular level.

Enzyme Inhibition Mechanisms

The specific structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to inhibition.

Aminopeptidase N (APN) Inhibition

Aminopeptidase N (APN), a zinc metallopeptidase, is involved in the progression of certain diseases by influencing processes like tumor invasion and angiogenesis. Inhibition of APN can trigger an amino acid deprivation response in cancer cells, activating stress-related pathways like NF-κB and leading to apoptosis. nih.govmdpi.comnih.gov

Derivatives of this compound share structural similarities with known APN inhibitors like Bestatin ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine). researchgate.net The inhibitory mechanism of these compounds often involves the chelation of the zinc ion within the enzyme's active site. nih.gov For example, a series of 3-phenylalanyl-N′-substituted-2,6-piperidinedione derivatives were synthesized and evaluated for their APN inhibitory activity. One of the most potent compounds from this series demonstrated significant inhibitory activity, highlighting the potential of the phenylpropanoid scaffold in designing effective APN inhibitors.

Research into synthetic tripeptides containing 3-amino-2-hydroxy-4-phenylbutanoic acid (a structure related to the core of this compound) has shown them to be competitive inhibitors of APN. jmb.or.kr The data indicates that extending the peptide chain length can enhance the interaction between the inhibitor and the enzyme's active sites, leading to a more stable enzyme-inhibitor complex and stronger inhibition. jmb.or.kr

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.com The inhibition of these enzymes is a therapeutic strategy for conditions characterized by a cholinergic deficit. mdpi.com While AChE is the primary target, BChE activity can increase as diseases like Alzheimer's progress, making dual inhibitors potentially more effective. nih.gov

Derivatives based on a phenylpropanoid structure have been explored as cholinesterase inhibitors. The structure-activity relationship (SAR) studies of various synthetic compounds, such as dienyl sulphonyl fluorides and propenamide derivatives, provide insights into the features required for potent inhibition. researchgate.netnih.gov For instance, the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity against both AChE and BChE. nih.gov Kinetic studies have revealed that many of these inhibitors act through a mixed-competitive mechanism, binding to both the active site and peripheral sites of the enzyme. mdpi.comnih.gov

| Compound Class | Target Enzyme | IC50 (µM) | Inhibition Type |

| 2-Hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | - |

| 2-Hydroxy-N-phenylbenzamides | BChE | 53.5 - 228.4 | - |

| Phenyl diethyl phosphite (B83602) derivative (5c) | BChE | 2.4 | Mixed / Pseudo-irreversible |

| Dienyl sulphonyl fluoride (B91410) (A10) | eqBChE | 0.021 | Mixed Competitive |

| Dienyl sulphonyl fluoride (A18) | AChE | 0.079 | - |

Carbonic Anhydrase (hCA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Specific isoforms, such as hCA II and the tumor-associated hCA IX and XII, are targets for various therapeutic interventions. nih.gov

Derivatives incorporating a phenylpropanoid-like structure have been successfully designed as potent hCA inhibitors. A series of 3-phenyl-β-alanine based 1,3,4-oxadiazole (B1194373) hybrids showed good to moderate inhibitory activity against hCA-II, with the most active compounds having IC50 values in the low micromolar range. mdpi.com Similarly, novel sulfonyl semicarbazides demonstrated potent inhibition, particularly against the hCA XII isoform, with subnanomolar affinity. nih.gov The inhibitory mechanism involves the interaction of the inhibitor's functional groups with the zinc ion and key amino acid residues, such as Thr199 and Gln92, at the entrance of the enzyme's active site. mdpi.com

| Compound Series | Target Isoform | Ki (nM) |

| Sulfonyl Semicarbazides (5-13) | hCA I | 40.2 - 82.3 |

| Sulfonyl Semicarbazides (5-13) | hCA II | 3.5 - 71.8 |

| Sulfonyl Semicarbazides (5-13) | hCA IX | 20.5 - 81.3 |

| Sulfonyl Semicarbazides (5-13) | hCA XII | 0.59 - 0.79 |

| 2-amino-5-phenylthiazole-4-carboxylic acid (12a) | CA-III | 500 |

| Compound (3-phenyl-β-alanine hybrid) | Target Isoform | IC50 (µM) |

| 4a | CA-II | 12.1 |

| 4c | CA-II | 13.8 |

| 4b | CA-II | 19.1 |

| 4h | CA-II | 20.7 |

Theoretical Studies on Enzyme Inhibition Kinetics

Molecular docking and other computational methods are invaluable tools for understanding the interactions between inhibitors and their target enzymes at a molecular level. nih.gov These theoretical studies can predict the binding modes, affinities, and specificity of potential drug candidates, guiding the design and synthesis of more potent and selective compounds. researchgate.netresearcher.life

For derivatives of this compound, docking studies have been used to elucidate their binding within the active sites of enzymes like carbonic anhydrase and tyrosinase. nih.govmdpi.com These simulations reveal key interactions, such as hydrogen bonding and hydrophobic contacts, with specific amino acid residues. mdpi.com For example, in the case of hCA-II, docking results showed that 3-phenyl-β-alanine hybrids fit into the entrance of the active site, forming hydrogen bonds with residues like Thr199, Thr200, and Gln92. mdpi.com Such in silico analyses corroborate experimental findings and provide a rational basis for the observed structure-activity relationships, helping to discern whether a molecule is likely to act as a substrate or an inhibitor. mdpi.com

Receptor Binding Studies

Beyond enzyme inhibition, derivatives containing the 3-phenylpropane amide scaffold have been evaluated for their ability to bind to various cellular receptors. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular target.

Sigma Receptor Ligand Interactions (σ1 and σ2)

Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular proteins that have been identified as potential targets for therapeutic intervention in a range of central nervous system disorders. These receptors are known to be involved in modulating various signaling pathways. While the development of selective ligands for these receptors is an active area of research, specific studies detailing the binding affinities and functional activities of this compound derivatives at σ1 and σ2 receptors are not extensively available in the current body of scientific literature.

Cannabinoid Receptor (CB2) Inverse Agonism and Selectivity

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is a target for therapies aimed at modulating inflammatory and neuropathic pain. Inverse agonists at the CB2 receptor are compounds that bind to the receptor and reduce its basal level of activity. The development of selective CB2 inverse agonists is an area of interest for treating various pathological conditions associated with inflammatory processes. mdpi.com

Adenosine (B11128) Receptor (A2A and A3) Ligand Binding

Adenosine receptors, including the A2A and A3 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes, making them attractive therapeutic targets. nih.govmdpi.com The affinity of a ligand for these receptors is a key determinant of its potential pharmacological effect.

Specific binding data for this compound derivatives at A2A and A3 adenosine receptors is limited in the available literature. However, studies on other adenosine derivatives provide insights into the structural requirements for ligand binding. For instance, a series of 3-(2-pyridinyl)isoquinoline derivatives were synthesized and evaluated for their affinity at the human A3 adenosine receptor. nih.gov Structure-activity relationship analysis of these compounds revealed that a phenyl group coupled by a spacer to the 1-position of the isoquinoline (B145761) ring increased A3 receptor affinity. nih.gov Furthermore, electron-donating groups at the para position of a benzamidine (B55565) ring in these derivatives also enhanced affinity. nih.gov

In another study, a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives were synthesized and their binding affinities at human A1, A2A, A2B, and A3 adenosine receptors were determined. Several of these compounds displayed potent antagonism at A1 and A3 receptors, as well as dual A1/A2A and A1/A3 antagonism. diva-portal.org The 9-methylpurine (B1201685) derivatives were generally more selective, while the 9H-purine derivatives were more potent but less selective. diva-portal.org These findings underscore the subtle structural modifications that can influence both the potency and selectivity of ligands for adenosine receptor subtypes.

Olfactory Receptor Binding Mechanisms

Olfactory receptors are a large family of G protein-coupled receptors responsible for the sense of smell. The binding of odorant molecules to these receptors initiates a signaling cascade that results in the perception of a specific scent. The mechanisms of these interactions are complex and involve various types of chemical bonds, including hydrophobic interactions, hydrogen bonds, and ionic bonds. While the study of olfactory receptor binding is an active field, there is currently no specific, publicly available research detailing the binding mechanisms of this compound derivatives with any particular olfactory receptors.

Scaffold Design and Development from 2 Acetamido 3 Phenylpropanol

Engineering of Novel Pharmacophores based on the 2-Acetamido-3-phenylpropanol Core

The this compound framework serves as a foundational building block for engineering novel pharmacophores. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. By modifying the core structure, medicinal chemists can design new molecules that present these key features in precise orientations to interact with target proteins like enzymes or receptors. leibniz-fmp.de

Key modifications to the this compound scaffold include:

Alteration of the Phenyl Group: Substitution on the aromatic ring can modulate electronic properties, lipophilicity, and steric bulk, influencing binding affinity and selectivity.

Modification of the Acetamido Group: The amide bond is a crucial hydrogen bond donor and acceptor. Varying the acyl group or replacing the entire acetamido moiety can fine-tune these interactions.

Functionalization of the Hydroxyl Group: The primary alcohol provides a convenient handle for introducing a wide variety of chemical groups through esterification or etherification, allowing for the exploration of different binding pockets in a target protein. science.gov

A notable example involves the development of anticonvulsant agents. Research into derivatives of (R)-N-benzyl 2-acetamido-3-methoxypropionamide, a compound structurally related to this compound, has shown that small, non-polar substituents at the 3-oxy position are critical for maintaining high anticonvulsant activity. science.gov This demonstrates how subtle modifications to the core scaffold can lead to significant changes in biological function, defining a new pharmacophore for this class of compounds.

Table 1: Examples of Pharmacophore Development from the this compound Scaffold

| Parent Scaffold | Modification | Resulting Pharmacophore/Derivative Class | Therapeutic Area of Interest |

|---|---|---|---|

| This compound | Etherification of the C3-hydroxyl group | 3-Alkoxy-2-acetamidopropionamides | Neurology (Anticonvulsants) science.gov |

| 2-Amino-3-phenylpropanol | N-acylation with functionalized acids | Functionalized Amino Acid Derivatives | Oncology researchgate.net |

| 3-Phenylpropane-1,2-diamine (B1211460) | Conversion from the amino alcohol | Tripeptide Analog Scaffolds | Oncology (Aminopeptidase Inhibitors) researchgate.net |

Design of Peptidomimetics and Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. longdom.orgmdpi.com The this compound scaffold is an excellent starting point for creating such molecules because it is derived from the amino acid phenylalanine. mdpi.comresearchgate.net

By retaining the core structure that mimics the phenylalanine side chain and backbone, and modifying other parts of the molecule, researchers can create non-natural amino acid derivatives and peptide-like structures. researchgate.netmedchemexpress.com For instance, the this compound unit can be incorporated into larger molecules to mimic a specific amino acid residue within a peptide sequence, thereby reproducing the key interactions of the original peptide with its target. chemrxiv.org

Research has focused on synthesizing functionalized amino acid derivatives for applications in oncology. researchgate.net In one study, a series of N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide derivatives were synthesized from a related precursor and showed cytotoxic activity against various cancer cell lines, highlighting their potential as new anticancer agents. researchgate.net The design of these compounds leverages the phenylpropanol backbone to correctly position functional groups for interaction with therapeutic targets. Furthermore, the thiazoline (B8809763) ring, a known peptide bond isostere, can be synthesized from amino acid precursors, indicating a pathway for creating peptidomimetics with diverse biological activities. rsc.org

Table 2: Peptidomimetic and Amino Acid Derivatives from this compound Analogs

| Derivative Class | Design Strategy | Biological Target/Application | Key Structural Feature |

|---|---|---|---|

| N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamides | Attachment of various substituents to the amine | Anticancer agents | Mimics a functionalized amino acid residue researchgate.net |

| Tripeptide analogs | Use of a 3-phenylpropane-1,2-diamine scaffold | Aminopeptidase N (APN/CD13) inhibition | Replaces a dipeptide unit in a larger peptide sequence researchgate.net |

| Thiazoline-based compounds | Cyclization of cysteine derivatives (related amino thiols) | Chiral auxiliaries, ligands for catalysis | Isosteric replacement of the peptide bond rsc.org |

Structure-Based Drug Design and Lead Optimization Strategies

Structure-based drug design (SBDD) is a rational approach that utilizes the three-dimensional structure of a biological target to design and refine potential drug candidates. gardp.orgnumberanalytics.com The this compound scaffold is well-suited for SBDD and lead optimization due to its conformational flexibility and multiple points for chemical modification. researchgate.netdrugdesign.org

Once an initial "hit" compound containing this scaffold is identified, its binding mode to the target protein can be determined using techniques like X-ray crystallography or computational modeling (molecular docking). gardp.orgresearchgate.net This structural information allows chemists to make targeted modifications to the scaffold to improve its binding affinity, selectivity, and pharmacokinetic properties—a process known as lead optimization.

For example, if the phenyl ring of a this compound-based inhibitor is found to sit in a hydrophobic pocket of the enzyme, chemists can synthesize analogs with substituents on the ring to enhance these hydrophobic interactions. Similarly, if the hydroxyl or acetamido group is near a polar amino acid residue in the active site, modifications can be made to form stronger hydrogen bonds. science.gov This iterative process of design, synthesis, and testing is central to modern drug discovery. researchgate.net

Structure-activity relationship (SAR) studies on N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) derivatives have shown that the size and nature of the substituent at the 3-oxy position significantly impact anticonvulsant activity. science.gov This demonstrates a clear strategy for lead optimization: by systematically altering this position, researchers can fine-tune the molecule's properties to achieve maximum efficacy.

Table 3: Lead Optimization Strategies for this compound Derivatives

| Optimization Goal | Strategy | Example Modification | Rationale |

|---|---|---|---|

| Enhance Binding Affinity | Modify phenyl ring substituents | Addition of a halogen or alkyl group | To improve hydrophobic or van der Waals interactions with the target's binding pocket. drugdesign.org |

| Improve Selectivity | Alter the acetamido group | Change N-acyl group to a larger or more complex moiety | To exploit unique features in the target's active site not present in off-target proteins. |

| Increase Potency | Modify the 3-oxy position | Introduce small, non-polar alkoxy groups | SAR studies show this enhances anticonvulsant activity in related analogs. science.gov |

| Modulate Physicochemical Properties | Replace a gem-dimethyl group with an oxetane | Introduction of a spirocyclic oxetane | To reduce lipophilicity while blocking metabolic sites. acs.org |

Applications in Chemical Biology Research

In chemical biology, small molecules are used as tools or "probes" to study and manipulate biological systems. leibniz-fmp.denih.gov Derivatives of this compound can be developed into such chemical probes to investigate protein function, signaling pathways, and other cellular processes. ku.dk

The versatility of the scaffold allows for the incorporation of reporter groups, such as fluorescent dyes or affinity tags (like biotin). leibniz-fmp.de For example, a fluorescently labeled version of a this compound-based inhibitor could be synthesized. This probe could then be used in cellular imaging experiments to visualize the location and concentration of its target enzyme within a cell, providing valuable insights into the enzyme's biological role. leibniz-fmp.de

Furthermore, by attaching a reactive group to the scaffold, researchers can create activity-based probes (ABPs) that covalently bind to the active site of a target enzyme. These probes are powerful tools for identifying new enzymes, profiling enzyme activity, and discovering new drug targets. The development of such tailored tools is a key goal in chemical biology research. leibniz-fmp.de

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Acetamido-3-phenylpropanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically begins with a phenylpropanolamine derivative. Acetylation of the amino group using acetic anhydride in the presence of a base (e.g., pyridine) is critical. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reagents must be optimized to avoid side reactions like over-acetylation. For example, acetylation at lower temperatures (0–5°C) can improve selectivity for the desired product . Purification via recrystallization or column chromatography is recommended to isolate high-purity compounds.

Q. How can researchers resolve contradictory spectral data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer : Contradictions in spectral data often arise from impurities or stereochemical variations. To address this:

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out impurities.

- Compare experimental IR spectra with computational predictions (e.g., DFT-based simulations) to validate functional groups.

- Cross-reference with analogs like 2-Acetamido-3-(4-fluorophenyl)propanoic acid, where substituent effects on spectral patterns are well-documented .

Q. What analytical techniques are recommended for confirming the stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive proof of stereochemistry but requires high-quality single crystals.

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Optical rotation and circular dichroism (CD) : Compare observed values with literature data for related compounds, such as (S)-2-Acetamido-3-(naphthalen-2-yl)propanoic acid .

Advanced Research Questions

Q. What strategies are effective in optimizing the enantiomeric excess (ee) of this compound during asymmetric synthesis?

- Methodological Answer :

- Catalyst screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance stereoselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve ee by stabilizing transition states.

- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers, as demonstrated in related acetamido-phenylpropanoic acid syntheses .

Q. How does the electronic nature of substituents on the phenyl ring affect the physicochemical properties (e.g., solubility, reactivity) of this compound derivatives?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl, -F) : Increase polarity and aqueous solubility but may reduce stability under acidic conditions. For example, 2-Acetamido-3-(3-chlorophenyl)propanoic acid shows higher solubility in polar solvents than its unsubstituted analog .

- Electron-donating groups (e.g., -OCH₃) : Enhance stability in oxidative environments but may lower melting points due to reduced crystallinity.

Q. What in vitro models are appropriate for assessing the biological activity of this compound, and what experimental controls are necessary?

- Methodological Answer :

- Cell-based assays : Use human cell lines (e.g., HEK293) to study receptor binding or enzyme inhibition.

- Negative controls : Include untreated cells and solvent-only controls (e.g., DMSO).

- Positive controls : Reference compounds with known activity (e.g., acetylated amino acid derivatives like those in PubChem datasets) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?

- Methodological Answer :

- Reproduce experiments : Verify synthesis and purification protocols to ensure consistency.

- Meta-analysis : Compare data from authoritative sources (e.g., PubChem, Kanto Reagents catalogs) and exclude unreliable datasets (e.g., commercial platforms flagged as non-compliant) .

- Collaborative validation : Share samples with independent labs for cross-testing, as done for structurally similar compounds like 2-Acetamido-3-(4-fluorophenyl)propanoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.